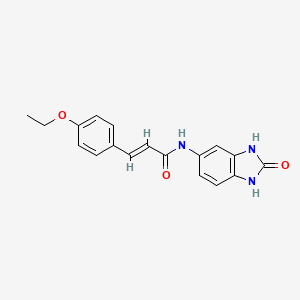
(2E)-3-(4-ethoxyphenyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE is a synthetic organic molecule that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-amino-2,3-dihydro-1H-1,3-benzodiazole.
Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with the 2-amino-2,3-dihydro-1H-1,3-benzodiazole in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product, (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.
Biochemical Research: It can be used as a probe or tool in biochemical assays to study enzyme interactions or cellular pathways.
Industry
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Agriculture: It may be explored for use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE exerts its effects depends on its specific application:
Pharmacological Action: If used as a drug, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Catalytic Action: As a ligand in metal complexes, it can influence the reactivity and selectivity of the metal center, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
(2E)-3-(4-CHLOROPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE: Contains a chlorine atom on the phenyl ring instead of an ethoxy group.
Uniqueness
Functional Group Variation: The presence of the ethoxy group in (2E)-3-(4-ETHOXYPHENYL)-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)PROP-2-ENAMIDE imparts unique chemical properties and reactivity compared to its analogs.
Biological Activity: The specific substitution pattern may result in distinct biological activities, making it a unique candidate for drug development or biochemical research.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-14-7-3-12(4-8-14)5-10-17(22)19-13-6-9-15-16(11-13)21-18(23)20-15/h3-11H,2H2,1H3,(H,19,22)(H2,20,21,23)/b10-5+ |
InChI Key |
GJEZKOBYYQNFNL-BJMVGYQFSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















